molecular formula C10H9F3O6S B13987833 Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate CAS No. 345924-12-1

Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate

Cat. No.: B13987833
CAS No.: 345924-12-1
M. Wt: 314.24 g/mol
InChI Key: SHBOICISPPWFIA-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate is an organic compound that features a benzoate ester functional group. This compound is notable for its trifluoromethanesulfonyl (triflate) group, which is known for its strong electron-withdrawing properties. The presence of the triflate group makes this compound highly reactive and useful in various chemical reactions, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate typically involves the esterification of 5-methoxy-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. This is followed by the introduction of the triflate group through a reaction with trifluoromethanesulfonic anhydride. The reaction conditions often require a non-aqueous solvent such as dichloromethane and a base like pyridine to neutralize the by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The triflate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include amides, thioesters, or ethers.

    Reduction: The primary product is 5-methoxy-2-hydroxybenzyl alcohol.

    Oxidation: The primary product is 5-methoxy-2-hydroxybenzoic acid.

Scientific Research Applications

Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate largely depends on its reactivity due to the triflate group. The triflate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. In biological systems, the compound may interact with enzymes and proteins, altering their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-5-sulfamoylbenzoate
  • Methyl 5-(aminosulfonyl)-2-methoxybenzoate
  • Methyl 2-methoxy-5-(methylsulfonyl)benzoate

Uniqueness

Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate is unique due to the presence of the triflate group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in organic synthesis compared to similar compounds that may lack such a reactive functional group.

Properties

CAS No.

345924-12-1

Molecular Formula

C10H9F3O6S

Molecular Weight

314.24 g/mol

IUPAC Name

methyl 5-methoxy-2-(trifluoromethylsulfonyloxy)benzoate

InChI

InChI=1S/C10H9F3O6S/c1-17-6-3-4-8(7(5-6)9(14)18-2)19-20(15,16)10(11,12)13/h3-5H,1-2H3

InChI Key

SHBOICISPPWFIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC

Origin of Product

United States

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